molecular formula C5H9O8P2-3 B14291543 [2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate CAS No. 115914-67-5

[2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate

Cat. No.: B14291543
CAS No.: 115914-67-5
M. Wt: 259.07 g/mol
InChI Key: WLFNNTMKXNXSKE-UHFFFAOYSA-K
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Description

[2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate: is a chemical compound with the molecular formula C5H9O8P2 and a molecular weight of 259.068 g/mol . This compound is known for its unique structure, which includes an oxirane ring and a phosphoryl group, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate typically involves the reaction of 2-(2-Methyloxiran-2-yl)ethanol with phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate is used as a reactive intermediate in the synthesis of more complex molecules. .

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification . Its ability to react with nucleophiles makes it a valuable tool for probing biochemical pathways .

Medicine: In medicine, this compound is investigated for its potential as a drug delivery agent . Its ability to form stable complexes with various drugs can enhance their bioavailability and target specificity .

Industry: Industrially, this compound is used in the production of flame retardants and plasticizers . Its phosphoryl group imparts flame-resistant properties to polymers, making it valuable in the manufacture of fire-resistant materials .

Mechanism of Action

The mechanism of action of [2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate involves its ability to interact with nucleophilic sites on proteins and enzymes. The oxirane ring can undergo nucleophilic attack , leading to the formation of covalent bonds with amino acid residues. This interaction can result in the inhibition of enzyme activity or modification of protein function .

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, [2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate is unique due to its dual functionality of having both an oxirane ring and a phosphoryl group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications .

Properties

CAS No.

115914-67-5

Molecular Formula

C5H9O8P2-3

Molecular Weight

259.07 g/mol

IUPAC Name

[2-(2-methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C5H12O8P2/c1-5(4-11-5)2-3-12-15(9,10)13-14(6,7)8/h2-4H2,1H3,(H,9,10)(H2,6,7,8)/p-3

InChI Key

WLFNNTMKXNXSKE-UHFFFAOYSA-K

Canonical SMILES

CC1(CO1)CCOP(=O)([O-])OP(=O)([O-])[O-]

Origin of Product

United States

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